molecular formula C25H28N2O6 B2999116 ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate CAS No. 637747-30-9

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2999116
CAS No.: 637747-30-9
M. Wt: 452.507
InChI Key: UPYYDKCLUGHWGK-UHFFFAOYSA-N
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Description

This chromene-4-one derivative is a synthetic compound characterized by a fused benzopyran core substituted with a 4-methoxyphenyl group at position 3, a 4-methylpiperazine-methyl moiety at position 8, and an ethyl carboxylate ester at position 2 (Figure 1).

Properties

IUPAC Name

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-4-32-25(30)24-21(16-5-7-17(31-3)8-6-16)22(29)18-9-10-20(28)19(23(18)33-24)15-27-13-11-26(2)12-14-27/h5-10,28H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYYDKCLUGHWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate (CAS Number: 637747-30-9) is a synthetic compound belonging to the chromene class of organic compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.4996 g/mol
  • Structure : The compound features a chromene backbone with various substituents that contribute to its biological activity.

Research has indicated that compounds with a chromene structure often exhibit significant interactions with biological targets such as enzymes involved in inflammation and cancer progression. Specifically, the compound has been studied for its effects on:

  • Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : The compound may target cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammatory responses .

In Vitro Studies

  • Cholinesterase Inhibition :
    • Compounds structurally related to this compound have demonstrated IC50 values indicating moderate inhibition of AChE and BChE, suggesting potential use in treating Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies indicate that related chromene derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The structure activity relationship (SAR) suggests that specific substitutions enhance this activity .

Case Studies

A recent study explored the anti-cancer properties of chromene derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityAssessed CompoundIC50 ValueReference
AChE InhibitionEthyl Chromene10.4 μM
BChE InhibitionEthyl Chromene7.7 μM
Cytotoxicity (MCF-7 Cells)Related DerivativeModerate Activity
Anti-inflammatory ActivitySimilar CompoundsModerate Inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromenone Derivatives

The compound’s structural analogs share the chromen-4-one scaffold but differ in substituents, significantly altering physicochemical and biological properties. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Chromenone Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reported Bioactivity
Target Compound 3: 4-methoxyphenyl; 8: 4-methylpiperazinyl-methyl Ethyl carboxylate, 7-hydroxy, 4-oxo N/A (Theoretical)
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one 3: 2-methoxyphenyl; 8: 4-(2-hydroxyethyl)piperazine 2-methyl, 7-hydroxy, 4-oxo Antimicrobial
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-methoxyphenyl; 8: 4-ethylpiperazine 2-trifluoromethyl, 7-hydroxy, 4-oxo Kinase inhibition

Substituent Effects on Bioactivity

  • 4-Methylpiperazine vs. 4-Ethylpiperazine : The target compound’s 4-methylpiperazinyl group may enhance solubility compared to the 4-ethyl analog due to reduced hydrophobicity. However, the ethyl variant in the trifluoromethyl-substituted analog demonstrates superior kinase inhibition, suggesting alkyl chain length influences target binding .
  • Methoxy Position (4- vs. 2-) : The 4-methoxyphenyl group in the target compound likely improves π-π stacking interactions in hydrophobic binding pockets compared to the 2-methoxy isomer, which is associated with broader antimicrobial activity but lower specificity .
  • Trifluoromethyl vs. In contrast, the ethyl carboxylate in the target compound may favor solubility but reduce membrane permeability .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis: Analogous chromenones show distinct chemical shift patterns in regions influenced by substituents. For example, the 7-hydroxy group in the target compound would resonate near δ 10–12 ppm, while piperazinyl protons appear as broad singlets (δ 2.5–3.5 ppm). Comparative NMR studies (e.g., Figure 6 in ) highlight how substituent-induced electronic changes alter proton environments.
  • Crystallographic Data: Software like SHELXL and ORTEP have been used to resolve similar chromenones, revealing planar chromene cores and substituent-dependent packing motifs. The 4-methylpiperazinyl group in the target compound may adopt a chair conformation, as seen in related piperazine derivatives .

Research Findings and Implications

Pharmacokinetic and ADMET Predictions

While experimental ADMET data for the target compound are scarce, analogs with piperazinyl groups exhibit moderate metabolic stability but variable blood-brain barrier penetration. The ethyl carboxylate may enhance renal clearance compared to trifluoromethyl derivatives, which often show prolonged half-lives due to reduced phase I metabolism .

Q & A

Q. Advanced: How can reaction path search algorithms (e.g., artificial force-induced reaction methods) optimize synthetic routes for this compound?

Answer: Quantum chemical calculations (DFT) combined with reaction path search algorithms can predict energetically favorable intermediates and transition states. For example:

  • Transition state analysis for the chromene ring formation via cyclization of precursor diketones .
  • Solvent effects : Computational screening of solvents (e.g., DMF vs. THF) to stabilize charged intermediates and reduce side reactions .
  • Data-driven optimization : Machine learning models trained on reaction yield data to recommend optimal temperature, catalyst loading, and reaction time .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing 7-hydroxy from 4-oxo protons) and piperazine methyl group integration .
  • HRMS : High-resolution mass spectrometry to validate the molecular formula (C₂₂H₂₆N₂O₆) and detect isotopic patterns .
  • HPLC-PDA : Purospher® STAR columns for purity assessment (>95%) and detection of UV-active chromophores (λ = 270–320 nm) .

Q. Advanced: How can single-crystal XRD resolve ambiguities in stereochemical assignments?

Answer: X-ray diffraction provides definitive proof of:

  • Chromene ring conformation : Planarity vs. puckering, influenced by the 4-oxo group and substituents .
  • Piperazine orientation : Chair vs. boat conformation of the 4-methylpiperazine ring, affecting biological activity .
  • Hydrogen bonding : Interactions between the 7-hydroxy group and adjacent carbonyl oxygen, critical for crystallinity .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Kinase inhibition : Screening against CDK or MAPK families using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess selectivity .

Q. Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Piperazine substitution : Compare 4-methylpiperazine with morpholine or piperidine analogs to assess impact on solubility and target binding .
  • Methoxy vs. hydroxy groups : Evaluate electronic effects on chromene ring reactivity using Hammett plots .
  • Molecular docking : Predict interactions with ATP-binding pockets (e.g., homology modeling with PDB: 1ATP) .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Answer:

  • Lipinski’s Rule of Five : SwissADME or Molinspiration to assess drug-likeness (logP, H-bond donors/acceptors) .
  • pKa prediction : MarvinSketch or ACD/Labs to estimate ionization states of the 7-hydroxy and piperazine groups .

Q. Advanced: How can molecular dynamics (MD) simulations elucidate its membrane permeability?

Answer:

  • Bilayer insertion studies : GROMACS simulations in a POPC lipid bilayer to calculate free energy profiles for passive diffusion .
  • Solvation effects : Explicit solvent models (TIP3P water) to quantify hydration shell dynamics around polar substituents .

Basic: How should researchers address contradictory data in biological activity studies?

Answer:

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Impurity profiling : LC-MS to identify synthetic byproducts (e.g., demethylated analogs) that may interfere with activity .

Q. Advanced: What statistical methods resolve variability in dose-response data?

Answer:

  • Response surface methodology (RSM) : Optimize IC₅₀ determinations using a central composite design .
  • Bootstrap resampling : Calculate 95% confidence intervals for EC₅₀ values in nonlinear regression models .

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